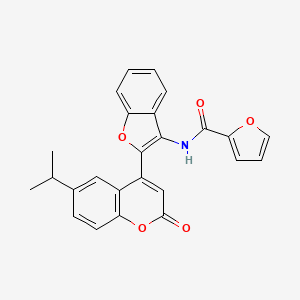

N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

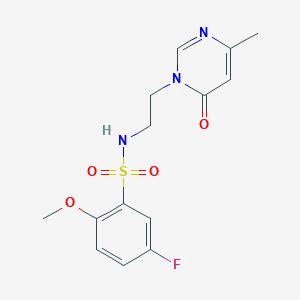

“N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide” is a chemical compound. It has a molecular formula of C29H25NO6 , with an average mass of 483.512 Da and a monoisotopic mass of 483.168182 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The yield was reported to be 0.292 g (56.3%), with a melting point of 268–270°C .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the 1H NMR and 13C NMR data for a similar compound were provided .Scientific Research Applications

Synthesis Methods

Domino Strategy for Synthesis : An efficient strategy for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, which can be converted into polyfunctionalized cinnoline-4-carboxamides, was developed using microwave irradiation in ethyl alcohol. This method is ecofriendly, avoiding tedious workup procedures (Ma et al., 2014).

Promoting ZnO Nanoparticles : A green synthetic method using ZnO nanoparticles as a catalyst for the synthesis of 9H-furo[2,3-f]chromenes was described. This method yielded good results and represents an environmentally friendly approach (Rostami-Charati et al., 2015).

Chemical Reactivity and Properties

Reactivity with Nucleophiles : A study on the nucleophilic reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal revealed the formation of novel enamines, enaminones, and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents (Ali et al., 2020).

Electrophilic Substitution Reactions : The compound N-(1-Naphthyl)furan-2-carboxamide, after undergoing several reactions, led to the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was further used in various electrophilic substitution reactions, demonstrating its versatility in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Catalyst-free Synthesis : A catalyst-free synthesis of 6H-benzo[c]chromenes and benzo[c]chromen-6-ones in aqueous media was developed. This method is environmentally friendly and uses intramolecular Diels–Alder reactions of furan with unactivated alkene/alkyne (He et al., 2012).

Structural and Molecular Studies

Crystal and Molecular Structure Analysis : The structure of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate was analyzed, revealing extensive hydrogen-bonding interactions and providing insights into the molecular arrangement of such compounds (Zhao & Zhou, 2009).

X-ray Diffraction Data of Benzamide Derivative : The crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide was determined using single crystal X-ray diffraction, providing valuable information about the molecular geometry and intermolecular interactions (Anuradha et al., 2012).

Applications in Various Fields

- Overview of Applications : A comprehensive overview of the applications of various furan and benzofuran containing compounds was provided, covering a range of fields such as pharmaceuticals, textiles, dyes, agrochemicals, and polymers. This highlights the versatility of these compounds in different industries (Keay et al., 2008).

Future Directions

Indole derivatives, which are structurally similar to the compound , have been shown to exhibit a wide range of biological activities . This suggests that “N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide” and its derivatives could be explored for potential therapeutic applications in the future .

Properties

IUPAC Name |

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c1-14(2)15-9-10-20-17(12-15)18(13-22(27)30-20)24-23(16-6-3-4-7-19(16)31-24)26-25(28)21-8-5-11-29-21/h3-14H,1-2H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVMGWFFNYIZNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)